molecular formula C21H12Cl3NO3S B2838000 (4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114660-37-5

(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2838000
CAS RN: 1114660-37-5
M. Wt: 464.74
InChI Key: NOSLAJQTVUAHCX-UHFFFAOYSA-N
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Description

The compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring . They are used in various fields, including medicinal chemistry, due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The compound contains a benzothiazine ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and a double oxygen bond .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of aromatic compounds and benzothiazines. For instance, electrophilic aromatic substitution or nucleophilic aromatic substitution could occur at the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Organic Synthesis and Reactivity

Research in organic synthesis focuses on creating novel compounds with potential applications in materials science, pharmacology, and chemistry. For instance, compounds with benzothiazin-2-yl motifs have been synthesized and their reactivity studied, which is crucial for developing new chemical entities. Benzothiazine derivatives have been investigated for their reactions with sulfur- and oxygen-containing nucleophiles, showcasing their versatility in chemical reactions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). This kind of research lays the groundwork for the synthesis of more complex molecules that could include the specified compound.

Material Science and Crystallography

In materials science, understanding the structure of compounds is essential for determining their potential applications in various industries. Studies on the crystal and molecular structures of related compounds help in understanding their physical and chemical properties. For example, the crystal structure of 4-chloro-2′,4′,6′-triethylbenzophenone has been redetermined, providing insights into its chemical behavior and potential applications in material science (Takahashi, 2011).

Environmental Applications

Compounds with chlorophenyl and benzothiazinone moieties have been explored for environmental applications, such as the degradation of pollutants. Research into the enhanced oxidation of 4-chlorophenol using sulfate radicals presents a potential application of related compounds in water purification and environmental remediation (Zhao, Zhang, Quan, & Chen, 2010).

Photophysical Properties

The study of compounds with benzophenone UV-absorbers highlights the importance of understanding the photophysical properties of chemical substances for applications in sunscreen formulations and materials protection against UV radiation. For example, modified benzophenone UV-absorbers have been synthesized and characterized for their UV-absorption properties, which could be relevant for the development of new protective materials (Shen, Zhu, Chen, & Huang, 2016).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin and eyes. The specific hazards would depend on the compound’s reactivity and toxicity .

Future Directions

The future research directions would depend on the compound’s biological activity and potential applications. Given the diverse biological activities of benzothiazine derivatives, this compound could be explored for potential medicinal or pharmaceutical applications .

properties

IUPAC Name

(4-chlorophenyl)-[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3NO3S/c22-14-7-5-13(6-8-14)21(26)20-12-25(15-9-10-16(23)17(24)11-15)18-3-1-2-4-19(18)29(20,27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSLAJQTVUAHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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